molecular formula C22H21N5O3S2 B2596978 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172542-26-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2596978
CAS RN: 1172542-26-5
M. Wt: 467.56
InChI Key: ZQIJZUMHPHDRQH-UHFFFAOYSA-N
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Description

The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown promising results in inhibiting the growth of M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of the compound can also be determined by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions, condensation reactions, and reactions involving microwave irradiation . The specific reactions and conditions can vary depending on the specific benzothiazole derivative being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. The NMR data can provide information about the chemical structure of the compound .

Scientific Research Applications

Antibacterial and Anticancer Properties

Research indicates that compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, similar compounds have demonstrated potential as anticancer agents, with some showing significant activity against human liver cancer and breast cancer cell lines (Deshineni et al., 2020).

Antimicrobial Activities

Various derivatives structurally akin to this compound have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives exhibited promising antimicrobial activities, potentially offering new avenues for drug development (Gouda et al., 2010).

Potential as Insecticidal Agents

Compounds with structural similarities to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have also been investigated for their potential as insecticidal agents. Studies indicate that these compounds can be effective against certain pests like the cotton leafworm, Spodoptera littoralis, suggesting a role in agricultural pest management (Soliman et al., 2020).

Applications in Synthesis of Heterocyclic Compounds

The compound and its analogs have been used in the synthesis of various heterocyclic compounds. These synthetic processes often lead to the creation of molecules with potential pharmacological activities, thus expanding the scope of medicinal chemistry research (Mohamed, 2021).

Future Directions

Benzothiazole derivatives have shown promising anti-tubercular activity, making them a potential area of future research . Further studies are needed to fully understand their mechanism of action and to optimize their synthesis. Additionally, more research is needed to evaluate their safety and efficacy in clinical settings.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-12(28)27-9-8-13-17(11-27)32-22(24-19(29)14-10-26(2)25-20(14)30-3)18(13)21-23-15-6-4-5-7-16(15)31-21/h4-7,10H,8-9,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIJZUMHPHDRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CN(N=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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